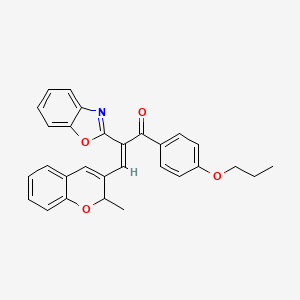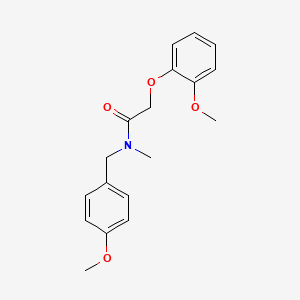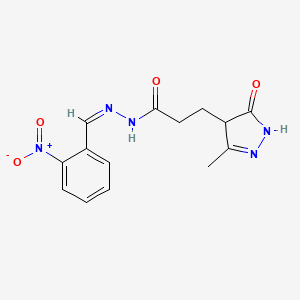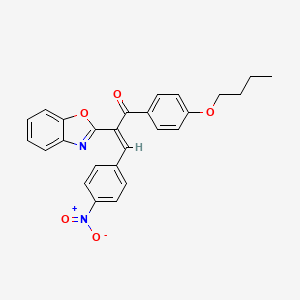![molecular formula C17H19N3O2 B5498994 5-(isobutylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5498994.png)
5-(isobutylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(isobutylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile, commonly known as IMOVANE, is a psychoactive drug that belongs to the class of cyclopyrrolones. It is used as a hypnotic agent for the treatment of insomnia. IMOVANE is a non-benzodiazepine drug that acts on the GABA-A receptor complex, which is responsible for the regulation of sleep and anxiety. It is a potent sedative-hypnotic that has been widely used for the treatment of sleep disorders.
作用機序
IMOVANE acts on the GABA-A receptor complex, which is responsible for the regulation of sleep and anxiety. It enhances the inhibitory effects of GABA, which results in sedation, hypnosis, anxiolysis, and muscle relaxation.
Biochemical and Physiological Effects:
IMOVANE has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which results in sedation and hypnosis. It also decreases the levels of norepinephrine and serotonin, which are neurotransmitters that are involved in the regulation of mood and anxiety. IMOVANE has also been shown to have muscle relaxant properties.
実験室実験の利点と制限
IMOVANE has a number of advantages and limitations for lab experiments. Its advantages include its potency, selectivity, and ease of use. Its limitations include its potential for abuse, dependence, and tolerance. It is also associated with a number of side effects, including dizziness, drowsiness, and impaired coordination.
将来の方向性
There are a number of future directions for the research of IMOVANE. These include the development of new analogs with improved potency, selectivity, and safety profiles. There is also a need for further research into the mechanisms of action of IMOVANE, as well as its potential use in the treatment of other disorders, such as anxiety, depression, and chronic pain. Additionally, there is a need for further research into the long-term effects of IMOVANE use, as well as its potential for abuse, dependence, and tolerance.
合成法
The synthesis of IMOVANE involves the reaction of 2-amino-5-methylpyridine with ethyl chloroformate to form the corresponding carbamate derivative. The carbamate is then reacted with 3-methoxyphenylacetonitrile to form the corresponding oxazole derivative. The final step involves the reaction of the oxazole derivative with isobutylamine to form IMOVANE.
科学的研究の応用
IMOVANE has been widely researched for its potential use in the treatment of sleep disorders. It has been shown to be effective in reducing the time taken to fall asleep, increasing the duration of sleep, and improving the quality of sleep. IMOVANE has also been studied for its potential use in the treatment of anxiety disorders, depression, and chronic pain.
特性
IUPAC Name |
2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-(2-methylpropylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12(2)11-19-17-15(10-18)20-16(22-17)8-7-13-5-4-6-14(9-13)21-3/h4-9,12,19H,11H2,1-3H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTXBYCYUFDWFS-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(N=C(O1)C=CC2=CC(=CC=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC1=C(N=C(O1)/C=C/C2=CC(=CC=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199523 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(Isobutylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-dichlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid](/img/structure/B5498913.png)

![5-(3,4-dimethoxyphenyl)-1-(2-furylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5498923.png)
![7-({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5498928.png)

![2,4-dichloro-3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]phenol](/img/structure/B5498939.png)
![2-{methyl[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}ethanol](/img/structure/B5498944.png)
![N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5498955.png)
![2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide](/img/structure/B5498966.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5498974.png)
![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5499006.png)

![N-(2,4-dimethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5499020.png)